molecular formula C37H74O B14312261 Heptatriacontan-3-one CAS No. 108961-53-1

Heptatriacontan-3-one

Cat. No.: B14312261
CAS No.: 108961-53-1
M. Wt: 535.0 g/mol
InChI Key: MAWSLOJDUMORIC-UHFFFAOYSA-N
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Description

Heptatriacontan-3-one (IUPAC name: tritriacontan-3-one, CAS No: 630-05-7) is a long-chain aliphatic ketone with the molecular formula C₃₃H₆₆O. It features a 33-carbon backbone and a ketone functional group at the third carbon position. This compound is structurally characterized by its hydrophobic alkyl chain and polar ketone group, which influence its physical properties, such as solubility and melting point.

Properties

CAS No.

108961-53-1

Molecular Formula

C37H74O

Molecular Weight

535.0 g/mol

IUPAC Name

heptatriacontan-3-one

InChI

InChI=1S/C37H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)4-2/h3-36H2,1-2H3

InChI Key

MAWSLOJDUMORIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacontan-3-one can be synthesized through several methods, including the oxidation of heptatriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that utilize metal catalysts to facilitate the oxidation reaction. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Heptatriacontan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed:

    Oxidation: Heptatriacontanoic acid

    Reduction: Heptatriacontan-3-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Heptatriacontan-3-one has several applications in scientific research, including:

    Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

Heptatriacontan-3-one can be compared with other long-chain ketones such as:

  • Hexatriacontan-3-one (C36H72O)
  • Octatriacontan-3-one (C38H76O)

Uniqueness: this compound is unique due to its specific chain length and the position of the carbonyl group. This uniqueness influences its physical and chemical properties, making it distinct from other long-chain ketones.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tritriacontane (C₃₃H₆₈)

  • Structure : A straight-chain alkane lacking functional groups.
  • Molecular Weight : 464.9 g/mol.
  • Key Differences: Polarity: Tritriacontane is nonpolar, leading to lower solubility in polar solvents compared to heptatriacontan-3-one. Boiling Point: Alkanes generally exhibit lower boiling points than ketones of similar chain length due to weaker intermolecular forces (van der Waals vs. dipole-dipole interactions).
  • Applications : Used as a reference standard in chromatography and hydrocarbon research.

Heptatriacontanol (C₃₇H₇₆O)

  • Structure : A 37-carbon primary alcohol.
  • Molecular Weight : 630 g/mol (reported in , though this value conflicts with theoretical calculations for C₃₇H₇₆O).
  • Key Differences: Functional Group: The hydroxyl group in heptatriacontanol enables hydrogen bonding, increasing its solubility in water relative to this compound. Biological Relevance: Long-chain alcohols are often found in plant waxes and insect cuticles, whereas ketones like this compound are less common in biological systems.

3-Ethyl-3-hydroxy-Androstan-17-one

  • Structure : A steroid derivative with ketone and hydroxyl groups.
  • Molecular Weight : 657 g/mol.
  • Key Differences: Complexity: The tetracyclic steroid backbone contrasts with the linear structure of this compound.

n-Hentriacontane (C₃₁H₆₄)

  • Structure : A 31-carbon alkane.
  • CAS No: 630-04-6.
  • Key Differences :
    • Chain Length : Shorter carbon chain reduces hydrophobicity compared to this compound.
    • Industrial Use : Commonly used in lubricants and coatings, unlike ketones.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Property
This compound C₃₃H₆₆O 478.9 Ketone Moderate polarity, hydrophobic backbone
Tritriacontane C₃₃H₆₈ 464.9 Alkane Nonpolar, low solubility in water
Heptatriacontanol C₃₇H₇₆O 630 Alcohol Hydrogen bonding, higher water solubility
3-Ethyl-3-hydroxy-Androstan-17-one C₂₁H₃₂O₂ 657 Steroidal ketone Bioactive, complex cyclic structure

Research Findings and Discrepancies

  • Molecular Weight Conflicts: reports heptatriacontanol with a molecular weight of 630 g/mol, which exceeds the theoretical value (536.6 g/mol for C₃₇H₇₆O).
  • Functional Group Impact : The ketone group in this compound enhances its polarity compared to alkanes but reduces solubility relative to alcohols.

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